molecular formula C8H8N2 B8583495 N-Methyl-N'-phenylcarbodiimide CAS No. 4172-91-2

N-Methyl-N'-phenylcarbodiimide

Cat. No. B8583495
Key on ui cas rn: 4172-91-2
M. Wt: 132.16 g/mol
InChI Key: RLEKTPHUQPAOAF-UHFFFAOYSA-N
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Patent
US04346088

Procedure details

A suspension of 2.05 g of N-methyl-N'-phenylchloroformamidine hydrochloride in 8 ml of chloroform is added, at 10°-12° C., to 6 g of 20% strength sodium hydroxide solution. The mixture is stirred for 10 minutes, the organic phase is separated off, the aqueous phase is extracted twice more with chloroform and the combined organic phases are dried over K2CO3. After filtering off the desiccant, the solution is subjected to further reaction without isolating the carbodiimide.
Name
N-methyl-N'-phenylchloroformamidine hydrochloride
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][C:4](Cl)=[N:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:2][N:3]=[C:4]=[N:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-methyl-N'-phenylchloroformamidine hydrochloride
Quantity
2.05 g
Type
reactant
Smiles
Cl.CNC(=NC1=CC=CC=C1)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice more with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over K2CO3
FILTRATION
Type
FILTRATION
Details
After filtering off the desiccant
CUSTOM
Type
CUSTOM
Details
the solution is subjected to further reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN=C=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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